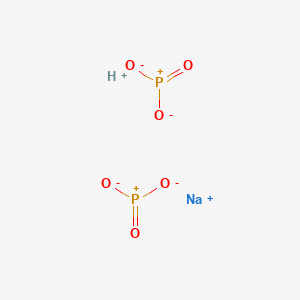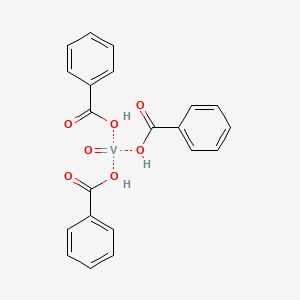
Tris(benzoato-O)oxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(benzoato-O)oxovanadium is a coordination compound where an oxovanadium center is ligated by three benzoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(benzoato-O)oxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with benzoic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The general reaction can be represented as follows:
V2O5+6C6H5COOH→2VO(C6H5COO)3+3H2O
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(benzoato-O)oxovanadium can undergo various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, such as vanadium(V).
Reduction: The compound can be reduced to lower oxidation states, such as vanadium(III).
Substitution: The benzoate ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligand and a suitable solvent, such as dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Formation of vanadium(V) complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biology: The compound has shown promise in biological studies, including enzyme inhibition and interaction with biomolecules.
Medicine: Research has explored its potential as an anticancer agent and its role in insulin-mimetic activity, which could be beneficial for diabetes treatment.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for vanadium-based catalysts.
Wirkmechanismus
The mechanism by which tris(benzoato-O)oxovanadium exerts its effects is largely dependent on its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby altering their activity. The compound’s redox properties also enable it to participate in electron transfer reactions, which can influence cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Tris(oxalato)oxovanadium: Another oxovanadium complex with oxalate ligands.
Tris(acetato)oxovanadium: Similar structure but with acetate ligands.
Tris(malonato)oxovanadium: Contains malonate ligands instead of benzoate.
Uniqueness: Tris(benzoato-O)oxovanadium is unique due to the presence of benzoate ligands, which can influence its solubility, stability, and reactivity compared to other oxovanadium complexes. The aromatic nature of the benzoate ligands also allows for π-π interactions, which can be advantageous in certain catalytic and biological applications.
Eigenschaften
CAS-Nummer |
25578-30-7 |
|---|---|
Molekularformel |
C21H18O7V |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
benzoic acid;oxovanadium |
InChI |
InChI=1S/3C7H6O2.O.V/c3*8-7(9)6-4-2-1-3-5-6;;/h3*1-5H,(H,8,9);; |
InChI-Schlüssel |
VDWQNSKYBVSYDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


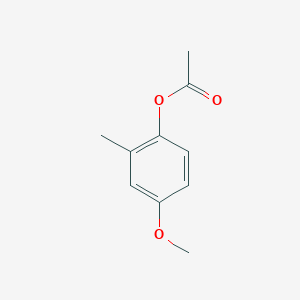
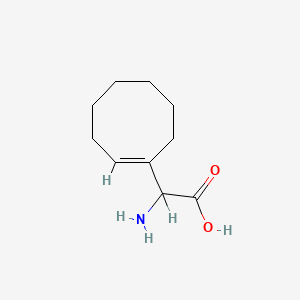
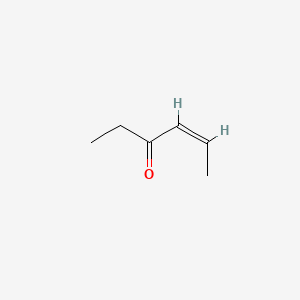
![3-[[9-(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-6-(1-hydroxyethyl)-4,16,19-trimethyl-12-(2-methylpropyl)-2,5,8,11,14,17-hexaoxo-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[[1-[2-(2-formamidopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]pentanoyl]amino]-3-oxopropane-1-sulfonic acid](/img/structure/B12656368.png)
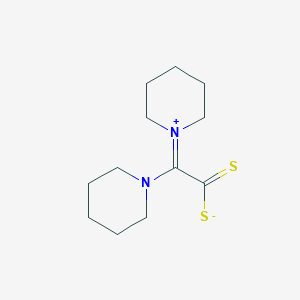
![5-[(2-Hydroxypropoxy)methyl]furan-2-methanol](/img/structure/B12656383.png)

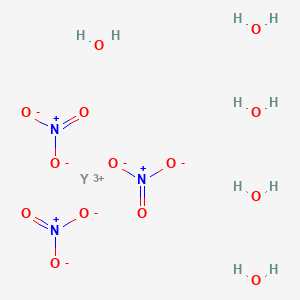

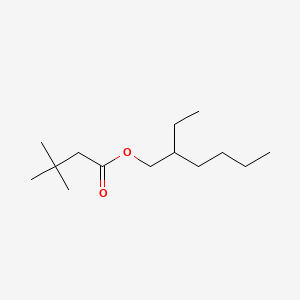

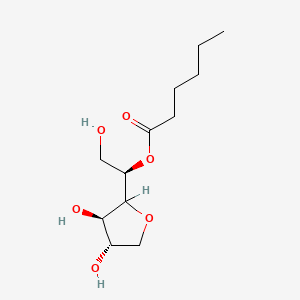
![1-Oxaspiro[2.5]octane-4,5,6,7,8-pentol](/img/structure/B12656442.png)
